molecular formula C12H11NO3 B15209072 7-Ethoxy-2-methylquinoline-5,8-dione

7-Ethoxy-2-methylquinoline-5,8-dione

Cat. No.: B15209072
M. Wt: 217.22 g/mol
InChI Key: COPRXDCKULYOGZ-UHFFFAOYSA-N
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Description

7-Ethoxy-2-methylquinoline-5,8-dione is a synthetic quinolinequinone derivative characterized by a fused bicyclic aromatic system with a 5,8-dione core. The compound features an ethoxy group at the 7-position and a methyl group at the 2-position (Figure 1). The 5,8-dione moiety enables redox cycling, which can generate cytotoxic reactive oxygen species (ROS) in cancer cells overexpressing NQO1 .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7-ethoxy-2-methylquinoline-5,8-dione

InChI

InChI=1S/C12H11NO3/c1-3-16-10-6-9(14)8-5-4-7(2)13-11(8)12(10)15/h4-6H,3H2,1-2H3

InChI Key

COPRXDCKULYOGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=C(C1=O)N=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2-methylquinoline-5,8-dione typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions including dehydration and oxidation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for quinoline derivatives, including this compound, often employ green chemistry approaches to minimize environmental impact. These methods may include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve the use of solvents such as ethanol or acetic acid .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 7-OCH₂CH₃, 2-CH₃ C₁₃H₁₃NO₃ 231.25 g/mol Ethoxy enhances lipophilicity; methyl stabilizes core
7-Aminoquinoline-5,8-dione 7-NH₂ C₉H₆N₂O₂ 174.16 g/mol Amino group improves NQO1 affinity
6-Methoxy-2-chloroquinoline-5,8-dione 6-OCH₃, 2-Cl C₁₀H₆ClNO₃ 223.61 g/mol Chloro increases reactivity; methoxy modulates solubility
7-Chloro-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione 7-Cl, 6-OCH₃, 2-C₆H₄NO₂ C₁₆H₉ClN₂O₅ 344.71 g/mol Nitrophenyl enhances electron-withdrawing effects

Key Observations :

  • 7-Position Substitution: The ethoxy group in this compound provides moderate electron-donating effects compared to the amino group in 7-amino derivatives, which are critical for NQO1 binding and antitumor activity .
  • 2-Position Substitution : The methyl group in the target compound offers steric stabilization, contrasting with chloro or nitrophenyl groups in analogs that may enhance electrophilicity but increase toxicity .

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